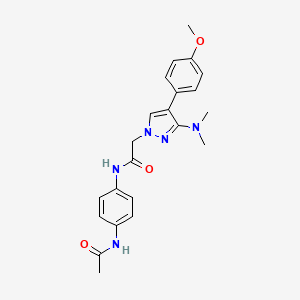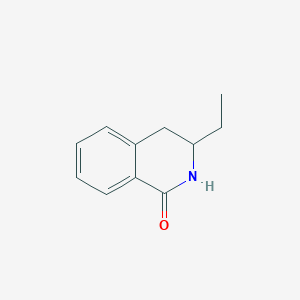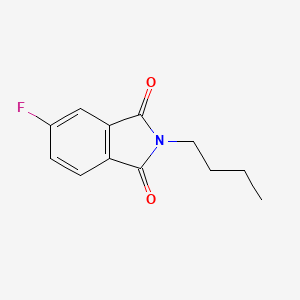
2-butyl-5-fluoro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Butyl-5-fluoro-1H-isoindole-1,3(2H)-dione (BFID) is a novel synthetic compound that has been studied for its potential applications in the field of chemistry and biology. BFID is a heterocyclic compound with a unique structure that has been found to possess a variety of interesting properties, including high stability and low toxicity. The compound has been studied extensively in recent years due to its potential use in drug development and other applications.
Scientific Research Applications
Anticancer Activity and Molecular Modelling
Research has identified that isoindole-1,3(2H)-dione derivatives exhibit cytotoxic effects on various cancer cells. The anticancer activity of these compounds depends on the substituents attached to them. For instance, certain isoindole-1,3(2H)-dione compounds containing specific groups showed higher anticancer activity than 5-fluorouracil against HeLa, C6, and A549 cancer cell lines. Molecular modelling studies have further explored these compounds, highlighting the significance of substituents like silyl ether (-OTBDMS and -OTMS) and -OH and -Br groups in enhancing anticancer properties (Tan et al., 2020).
Synthesis and Structural Analysis
Efficient synthesis methods have been developed for isoindole-1,3-dione derivatives, employing various chemical reactions. For instance, reactions of N-hydroxymethylphthalimide with arylamines have been studied, leading to the synthesis of N-(Arylaminomethyl)-phthalimides with significant yields. These studies include conventional and microwave-assisted reactions, indicating the versatility and efficiency of these synthetic approaches (Sena et al., 2007).
Fluorescence Behavior
The fluorescence behavior of derivatives like 2-(3-fluorophenyl)-2,3-dihydro-1H-benzo[f]isoindole-1,3-dione has been studied in different solvent conditions. These studies reveal dual luminescence and a dependence on solvent polarity, offering insights into their potential applications in fluorescent tagging and molecular probes (Valat et al., 2001).
Novel Synthesis Methods
Innovative methods for synthesizing complex isoindole-1,3-dione derivatives have been explored. One study describes the synthesis of a novel N-phenylphthalimide compound with higher protox inhibiting herbicidal activity. This research highlights the development of more economical and commercially viable routes for compound synthesis, demonstrating the compound's application potential beyond the medical field (Hai, 2007).
Antibacterial Activity
Isoindole-1,3(2H)-dione derivatives have also been investigated for their antibacterial properties. For example, new 1-dialkylaminoacetyl-5/6-fluoroindole-2,3-diones and 3-arylhydrazino-5/6-fluoro-1-morpholinomethylindol-2-ones were synthesized and screened for their activity against bacteria like Staphylococcus albus and Escherichia coli, indicating their potential as antibacterial agents (Joshi et al., 1981).
properties
IUPAC Name |
2-butyl-5-fluoroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIDPQKULVZZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-5-fluoro-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

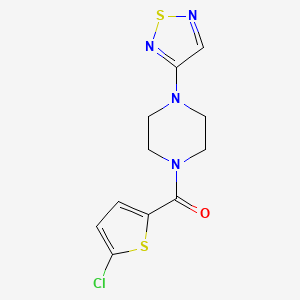
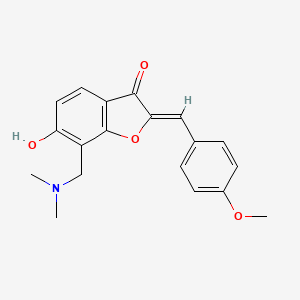
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2930851.png)


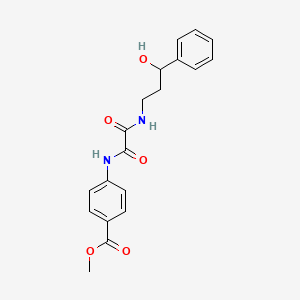
![4-(2-chloro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2930857.png)
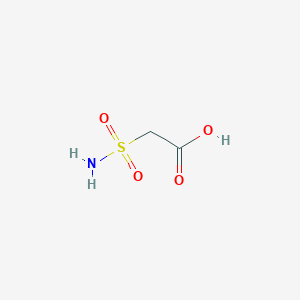
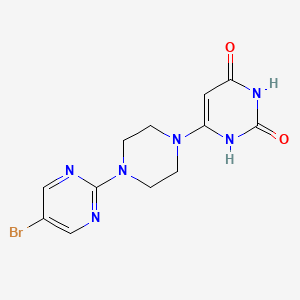
![3-methyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2930862.png)
![N-Methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2930863.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,3-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2930865.png)
